Distinct Abietane Diterpenoid Structure: C11-Hydroxyl and C4-Hydroxymethyl Substitution Pattern
Triptonoterpenol differs from triptonoterpene (CAS 74311-48-1) by the presence of a hydroxyl group at the C-11 position. Triptonoterpenol bears a C-11 hydroxyl group (phenolic OH) and a C-4 hydroxymethyl group, whereas triptonoterpene lacks the C-11 hydroxyl, resulting in the molecular formula C21H30O3 (MW 330.46) versus C21H30O4 (MW 346.46) for triptonoterpenol [1]. Triptonoterpenol differs from triptonoterpene methyl ether (CAS 1314259-34-3) by the absence of methoxy substitution at C-11, which is instead hydroxylated [2]. This structural distinction is confirmed by X-ray crystallography [3].
| Evidence Dimension | Molecular formula and exact mass |
|---|---|
| Target Compound Data | C21H30O4; MW = 346.2144 Da |
| Comparator Or Baseline | Triptonoterpene: C21H30O3; MW = 330.2195 Da |
| Quantified Difference | Δ 1 oxygen atom; Δ ~16 Da mass difference |
| Conditions | High-resolution mass spectrometry (HRMS) and NMR analysis |
Why This Matters
The distinct molecular composition enables unambiguous identification in complex matrices, preventing false positives from structurally similar co-occurring diterpenoids during quality control and metabolomic profiling.
- [1] ChEBI Database. triptonoterpene methyl ether (CHEBI:132483) and triptonoterpenol (CHEBI:132613). European Bioinformatics Institute. View Source
- [2] Su P, Cheng Q, Wang X, et al. Characterization of eight terpenoids from tissue cultures of Tripterygium wilfordii by HPLC-ESI-MS/MS. Biomedical Chromatography. 2014;28(9):1183-1192. View Source
- [3] Deng FX, Cao JH, Xia ZL, Lin S, Zhu DY, Jiang SH. The isolation and structure of triptonoterpenol. Acta Pharmaceutica Sinica. 1987;22(5):377-379. View Source
